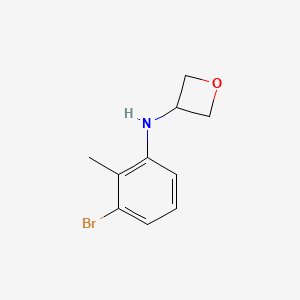

N-(3-Bromo-2-methylphenyl)oxetan-3-amine

Description

Properties

IUPAC Name |

N-(3-bromo-2-methylphenyl)oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-9(11)3-2-4-10(7)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTFBRGEDCHKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)NC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: N-(3-Bromo-2-methylphenyl)oxetan-3-amine is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound can be used in biological studies to understand the effects of brominated phenyl compounds on biological systems. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Bromo-2-methylphenyl)oxetan-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group can influence the compound's binding affinity to receptors, while the oxetan-3-amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Table 1: Structural Features of N-(3-Bromo-2-methylphenyl)oxetan-3-amine and Analogues

Key Observations :

- Electronic Effects: Bromine in the target compound increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki–Miyaura) compared to non-halogenated analogues .

- Biological Relevance : The oxetane ring enhances metabolic stability compared to larger cyclic amines (e.g., piperidines), as seen in oxetane-containing drug candidates .

Key Observations :

Q & A

Q. What are the recommended synthetic routes for N-(3-Bromo-2-methylphenyl)oxetan-3-amine?

A common approach involves coupling oxetan-3-amine derivatives with brominated aromatic precursors. For example, in related syntheses (e.g., N-(3-chloro-2-methylphenyl) analogs), pyridine-mediated reactions with p-toluenesulfonic acid catalysis in aqueous conditions yield amide-linked products . Modifications may include substituting 3-bromo-2-methylaniline as the aromatic component and optimizing coupling agents or catalysts (e.g., transition metals for C–N bond formation).

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography (using programs like SHELXL ) is critical for resolving tautomeric forms and hydrogen-bonding networks. For instance, keto-amine tautomerism was confirmed in a related compound via crystallography, revealing near-planar conformations with dihedral angles <10° between aromatic rings . Complementary techniques include (to track amine protons) and IR spectroscopy (amide/amine stretching modes).

Q. What functional groups dominate its reactivity?

The bromine substituent facilitates nucleophilic aromatic substitution (e.g., Suzuki couplings), while the oxetane ring’s strain enhances electrophilic reactivity. The secondary amine can act as a hydrogen-bond donor or participate in reductive amination. Steric effects from the 2-methyl group may hinder regioselective modifications .

Advanced Research Questions

Q. How does tautomerism impact the compound’s reactivity and applications?

Tautomeric equilibria (e.g., keto-amine vs. hydroxy-pyridine forms) influence binding affinity in biological systems. In crystallographic studies, the keto-amine tautomer stabilized intramolecular N–H⋯O hydrogen bonds, forming centrosymmetric dimers. This conformation may affect solubility or catalytic activity in metal-organic frameworks .

Q. What strategies resolve contradictions in synthetic yields or by-product formation?

By-products like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide arise from competing cyclization or oxidation. Mitigation includes:

Q. How can computational methods predict its molecular interactions?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies (using software like AutoDock) model binding to biological targets (e.g., enzymes), leveraging crystallographic data for force-field parameterization .

Q. What purification challenges arise during synthesis, and how are they addressed?

Oxetane-containing compounds often require chromatographic separation (silica gel with EtOAc/hexane gradients) due to polar by-products. Recrystallization from methanol or acetonitrile improves purity, as demonstrated in analogous syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.